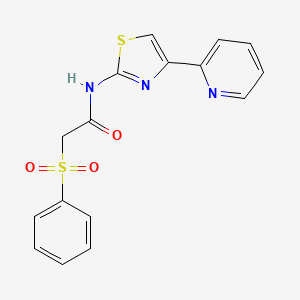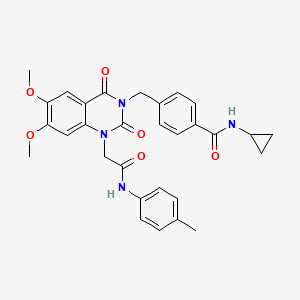
2-(phenylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a benzenesulfonyl group, a pyridinyl group, and a thiazolyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps. One common method includes the Hinsberg reaction, where benzenesulfonyl chloride reacts with amines in the presence of aqueous alkali such as potassium hydroxide or sodium hydroxide . This reaction forms a sulfonamide, which is then further reacted with pyridinyl and thiazolyl derivatives under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
科学的研究の応用
2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with signal transduction pathways .
類似化合物との比較
Similar Compounds
2-(PYRIDIN-2-YL)ACETAMIDE: Shares the pyridinyl group but lacks the benzenesulfonyl and thiazolyl groups.
BENZENESULFONYL CHLORIDE: Contains the benzenesulfonyl group but lacks the pyridinyl and thiazolyl groups.
4-(PYRIDIN-2-YL)-1,3-THIAZOLE: Contains the thiazolyl group but lacks the benzenesulfonyl and acetamide groups.
Uniqueness
2-(BENZENESULFONYL)-N-[4-(PYRIDIN-2-YL)-1,3-THIAZOL-2-YL]ACETAMIDE is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This combination allows for diverse applications and makes it a valuable compound in research and industry.
特性
分子式 |
C16H13N3O3S2 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
2-(benzenesulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(11-24(21,22)12-6-2-1-3-7-12)19-16-18-14(10-23-16)13-8-4-5-9-17-13/h1-10H,11H2,(H,18,19,20) |
InChIキー |
UBQQNIPLFUCVAH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14973158.png)
![1-[3-(4-Ethoxyphenyl)-1H-pyrazole-5-carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B14973170.png)
![4-({2-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973176.png)
![N-(4-acetylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14973183.png)
![N-(2-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B14973190.png)
![N-(4-methoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14973196.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(3-oxo-6-(p-tolylthio)-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B14973205.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14973218.png)
![N-benzyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B14973236.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methoxybenzamide](/img/structure/B14973251.png)

![N-(4-{[(4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B14973260.png)
